molecular formula C19H14N2O4 B11105244 (8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

(8Z)-4-methyl-8-[2-(4-methylphenyl)hydrazinylidene]-2H-furo[2,3-h]chromene-2,9(8H)-dione

Cat. No.: B11105244
M. Wt: 334.3 g/mol
InChI Key: WUGWRLWOLGAPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furochromene core, which is known for its biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE typically involves the condensation of 4-methylphenylhydrazine with a suitable furochromene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

(8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furochromene oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

It can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways .

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It may have applications in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases .

Industry

Industrially, (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (8E)-4-METHYL-8-[2-(4-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-2H,8H,9H-FURO[2,3-H]CHROMENE-2,9-DIONE stands out due to its unique furochromene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14N2O4

Molecular Weight

334.3 g/mol

IUPAC Name

9-hydroxy-4-methyl-8-[(4-methylphenyl)diazenyl]furo[2,3-h]chromen-2-one

InChI

InChI=1S/C19H14N2O4/c1-10-3-5-12(6-4-10)20-21-19-17(23)16-14(24-19)8-7-13-11(2)9-15(22)25-18(13)16/h3-9,23H,1-2H3

InChI Key

WUGWRLWOLGAPHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C3=C(O2)C=CC4=C3OC(=O)C=C4C)O

Origin of Product

United States

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